2-Methoxy-5,5-bis(1-methylethyl)-3-(2,2,2-trifluoroethyl)oxazolidin-4-one
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Overview
Description
2-Methoxy-5,5-bis(1-methylethyl)-3-(2,2,2-trifluoroethyl)oxazolidin-4-one is a synthetic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The unique structure of this compound, featuring methoxy, isopropyl, and trifluoroethyl groups, suggests potential for various chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,5-bis(1-methylethyl)-3-(2,2,2-trifluoroethyl)oxazolidin-4-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The methoxy, isopropyl, and trifluoroethyl groups can be introduced through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidinone ring or the trifluoroethyl group, potentially yielding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical studies.
Medicine: Possible development as an antibiotic or other therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The presence of methoxy, isopropyl, and trifluoroethyl groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with enhanced activity against resistant bacteria.
Comparison
Compared to linezolid and tedizolid, 2-Methoxy-5,5-bis(1-methylethyl)-3-(2,2,2-trifluoroethyl)oxazolidin-4-one may offer unique properties due to its distinct substituents. The trifluoroethyl group, for example, could enhance its metabolic stability or alter its pharmacokinetic profile.
Properties
Molecular Formula |
C12H20F3NO3 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
2-methoxy-5,5-di(propan-2-yl)-3-(2,2,2-trifluoroethyl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H20F3NO3/c1-7(2)12(8(3)4)9(17)16(6-11(13,14)15)10(18-5)19-12/h7-8,10H,6H2,1-5H3 |
InChI Key |
LOZGVUBVUBNEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)N(C(O1)OC)CC(F)(F)F)C(C)C |
Origin of Product |
United States |
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